
α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile
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Overview
Description
α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile: is a deuterated compound used primarily in research settings. The deuterium labeling (d12) is significant for studies involving nuclear magnetic resonance (NMR) spectroscopy, as it helps in reducing background signals and improving the clarity of the spectra. This compound is a derivative of benzenediacetonitrile, with bromomethyl and tetramethyl groups enhancing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile typically involves multiple steps:
Starting Material: The process begins with the preparation of the core benzenediacetonitrile structure.
Deuterium Labeling: Introduction of deuterium atoms (d12) is achieved through specific deuterated reagents or solvents.
Bromomethylation: The bromomethyl group is introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Tetramethylation: The tetramethyl groups are added through alkylation reactions, using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
While the industrial production of this compound is less common due to its specialized use, the methods would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing safety measures for handling deuterated and brominated reagents.
Chemical Reactions Analysis
Types of Reactions
α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile undergoes several types of chemical reactions:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling Reactions: It can undergo coupling reactions, forming larger molecular structures.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile has several applications in scientific research:
Chemistry: Used as a labeled intermediate in the synthesis of complex organic molecules, particularly in the study of reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track molecular interactions and pathways in biological systems.
Medicine: Utilized in the development of pharmaceuticals, especially in the design of drugs with improved stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials, where deuterium labeling provides insights into material properties and behaviors.
Mechanism of Action
The mechanism of action of α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile involves its interaction with specific molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can alter the function or activity of the target molecule, providing insights into biological processes and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
α,α,α’,α’-(Tetramethyl-d12)-5-methyl-1,3-benzenediacetonitrile: Similar structure but with a methyl group instead of a bromomethyl group.
α,α,α’,α’-(Tetramethyl-d12)-5-chloromethyl-1,3-benzenediacetonitrile: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in α,α,α’,α’-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile makes it more reactive compared to its methyl or chloromethyl counterparts. This reactivity is advantageous in certain synthetic applications and labeling studies, providing unique opportunities for chemical modifications and interactions.
Biological Activity
α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile (CAS Number: 1185016-59-4) is a deuterated compound that belongs to the class of substituted benzenes. Its unique structure includes multiple functional groups that may impart significant biological activity. This article aims to explore the biological properties of this compound, focusing on its potential applications in medicinal chemistry and its mechanisms of action.
- Molecular Formula : C15H5D12BrN2
- Molecular Weight : 317.29 g/mol
- SMILES Notation : [2H]C([2H])([2H])C(C#N)(c1cc(CBr)cc(c1)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature. However, related compounds with similar structural features have shown promising activities such as:
- Tyrosinase Inhibition : Compounds structurally related to this compound have demonstrated competitive inhibition of tyrosinase, an enzyme critical in melanin production. This inhibition is significant for developing skin-whitening agents and treating hyperpigmentation disorders .
- Antioxidant Properties : Some analogs exhibit strong radical scavenging activities against DPPH and ABTS radicals, indicating potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
Research on similar compounds suggests that the biological activity may involve several mechanisms:
- Inhibition of Melanogenesis : By targeting tyrosinase activity, these compounds can reduce melanin production in melanocytes. This is particularly relevant in cosmetic applications for skin lightening .
- Radical Scavenging : The presence of specific functional groups can enhance the compound's ability to neutralize free radicals, thereby potentially reducing oxidative damage in cells .
Data Table: Comparison of Tyrosinase Inhibitors
Properties
CAS No. |
1185016-59-4 |
---|---|
Molecular Formula |
C15H17BrN2 |
Molecular Weight |
317.292 |
IUPAC Name |
2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |
InChI Key |
IHXHGCDOJLOZML-MGKWXGLJSA-N |
SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |
Synonyms |
5-(Bromomethyl)-α1,α1,α3,α3-tetra(methyl-d3)-1,3-benzenediacetonitrile; 3,5-Bis(1-cyano-1-methylethyl)benzyl-d12 Bromide; 3,5-Bis(2-cyanoprop-2-yl)benzyl-d12 Bromide; 2,2’-(5-Bromomethyl)-1,3-phenylene)-bis(methylpropionitrile)-d12; |
Origin of Product |
United States |
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